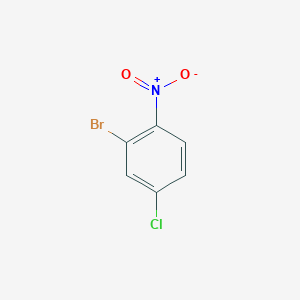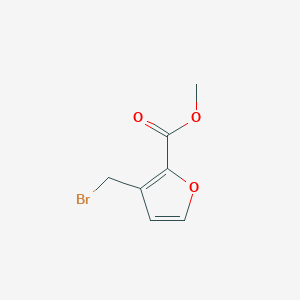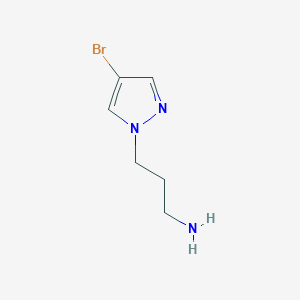
2-Bromo-4-chloro-1-nitrobenzene
Overview
Description
2-Bromo-4-chloro-1-nitrobenzene is an aromatic compound with the molecular formula C6H3BrClNO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and nitro groups at the 2, 4, and 1 positions, respectively. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-nitrobenzene typically involves a multi-step process starting from benzene. The general steps include:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine substituent.
Chlorination: The final step involves chlorination using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine substituent at the desired position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions where the nitro, bromo, or chloro groups can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by nucleophiles such as amines or alkoxides
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2), chlorine (Cl2), and nitric acid (HNO3) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Nucleophilic Aromatic Substitution: Nucleophiles such as amines (NH2R) or alkoxides (OR) in the presence of a base
Major Products Formed
Reduction: 2-Bromo-4-chloro-1-aminobenzene.
Nucleophilic Aromatic Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromo-4-chloro-1-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biochemical pathways and the development of biochemical probes
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-nitrobenzene involves its reactivity towards electrophiles and nucleophiles. The presence of electron-withdrawing groups (nitro, bromo, and chloro) on the benzene ring makes it susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitroaniline: Similar structure but with an amino group instead of a chloro group.
4-Bromo-2-chloronitrobenzene: Similar structure but with different positions of substituents.
2-Chloro-4-nitroaniline: Similar structure but with an amino group instead of a bromo group
Uniqueness
2-Bromo-4-chloro-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and nitro groups makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-bromo-4-chloro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMAPIFSXMBTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431860 | |
| Record name | 2-bromo-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63860-31-1 | |
| Record name | 2-bromo-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)



![8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1277808.png)






